4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile
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Overview
Description
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile is a complex organic compound with a unique structure that includes both amino and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile typically involves multiple steps. One common method starts with the preparation of the intermediate compounds through reactions such as Friedel-Crafts acylation, followed by nitration and reduction steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group to a nitro group.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Bisoprolol: A beta-blocker with a similar amino group structure.
Propranolol: Another beta-blocker with structural similarities.
Atenolol: A beta-blocker with a comparable mechanism of action.
Uniqueness
4-(Bis(isopropyl)amino)-2,2-diphenylbutyronitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
77-11-2 |
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Molecular Formula |
C22H28N2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-[di(propan-2-yl)amino]-2,2-diphenylbutanenitrile |
InChI |
InChI=1S/C22H28N2/c1-18(2)24(19(3)4)16-15-22(17-23,20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-14,18-19H,15-16H2,1-4H3 |
InChI Key |
VNZNXSQQHNCELU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C |
Origin of Product |
United States |
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